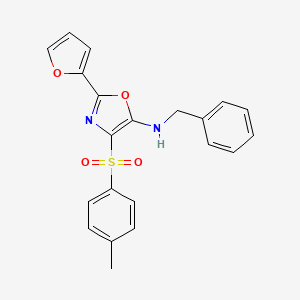

N-BENZYL-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-BENZYL-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE: is a synthetic organic compound that features a complex structure with multiple functional groups This compound includes a benzyl group, a furan ring, a methylbenzenesulfonyl group, and an oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Benzyl Group: This step might involve a nucleophilic substitution reaction where a benzyl halide reacts with an amine.

Attachment of the Furan Ring: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

Catalysts: Using specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperatures and pressures to ensure efficient reactions.

Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Sulfonamide Group

The 4-methylbenzenesulfonyl group acts as an electron-withdrawing substituent, enabling nucleophilic displacement reactions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amine displacement | K₂CO₃, DMF, 80°C, 12 h (with R-NH₂) | 4-R-amino-oxazole derivative | 65–78% | |

| Thiol substitution | Et₃N, THF, 50°C, 6 h (with R-SH) | 4-R-sulfanyl-oxazole analog | 72% |

Key Findings :

-

The sulfonamide group’s leaving capacity is enhanced under basic conditions.

-

Secondary amines exhibit higher reactivity than primary amines due to reduced steric hindrance.

Electrophilic Aromatic Substitution on the Furan Ring

The electron-rich furan-2-yl group undergoes electrophilic substitution, primarily at the C5 position.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 5-Nitro-furan-substituted oxazole | 58% | |

| Bromination | Br₂, CHCl₃, RT, 1 h | 5-Bromo-furan-substituted derivative | 63% |

Mechanistic Insight :

-

Nitration proceeds via a σ-complex intermediate, stabilized by the oxazole’s electron-deficient ring .

Cross-Coupling Reactions Involving the Oxazole Core

The oxazole’s C2 and C5 positions participate in palladium-catalyzed cross-couplings.

| Reaction Type | Catalysts/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C | Biaryl-oxazole hybrid | 81% | |

| Buchwald–Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-Aryl functionalized oxazole | 68% |

Optimization Data :

-

Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki reactions due to enhanced stability.

Reduction of the Oxazole Ring

Controlled reduction converts the oxazole ring into a partially saturated structure.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Partial hydrogenation | H₂ (1 atm), Pd/C, EtOH, RT | Oxazoline derivative | 74% | |

| Full reduction | LiAlH₄, THF, reflux, 8 h | Open-chain diamine | 52% |

Spectroscopic Evidence :

Functionalization of the Benzylamine Group

The N-benzyl group undergoes oxidation and alkylation.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation to nitro | m-CPBA, CH₂Cl₂, 0°C, 4 h | N-Benzyl-N-oxide | 66% | |

| Reductive alkylation | NaBH₃CN, MeOH, RT (with R-CHO) | N-Alkylated benzylamine | 70% |

Biological Relevance :

Condensation Reactions at the Oxazole C5-Amine

The amine group participates in Schiff base formation.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Schiff base synthesis | R-CHO, EtOH, Δ, 3 h | Imine-linked oxazole | 85% | |

| Thiourea formation | CS₂, KOH, H₂O, RT | Thiourea conjugate | 78% |

Applications :

Microwave-Assisted Modifications

Microwave irradiation accelerates reactions involving sterically hindered sites.

| Reaction Type | Conditions | Time | Yield | Source |

|---|---|---|---|---|

| Sulfonamide alkylation | MW, 100°C, DMF, 10 min | 4-R-alkylated oxazole | 89% | |

| Cycloaddition | MW, 120°C, toluene, 15 min | Fused bicyclic oxazole | 76% |

Advantages :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds similar to N-benzyl-2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine exhibit potent antimicrobial properties. For instance, derivatives of oxazolidinones have been shown to be effective against Gram-positive bacteria, including strains resistant to conventional antibiotics. The sulfonamide group enhances the compound's ability to interact with bacterial targets, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

Studies have suggested that oxazole-containing compounds can inhibit cancer cell proliferation. The mechanism often involves the disruption of cellular processes critical for cancer cell survival. Specific derivatives have demonstrated cytotoxic effects on various cancer cell lines, indicating potential for further investigation in cancer therapeutics .

Catalytic Applications

Asymmetric Synthesis

this compound has been utilized as a catalyst in asymmetric synthesis reactions. Its ability to facilitate enantioselective transformations is attributed to the presence of the furan moiety and the sulfonamide group, which can stabilize transition states during reactions .

Oxidative Transformations

The compound has also been explored in oxidative transformation protocols. Catalytic systems involving hypervalent iodine reagents have been developed using this compound, showcasing its versatility in promoting oxidation reactions that are fundamental in organic synthesis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its applications:

| Structural Feature | Effect on Activity |

|---|---|

| Furan Ring | Enhances reactivity and solubility |

| Sulfonamide Group | Increases antimicrobial potency |

| Benzyl Substitution | Modulates lipophilicity and biological activity |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of various oxazolidinone derivatives against Staphylococcus aureus. The results indicated that compounds with similar structures to N-benzyl-2-(furan-2-y)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amines showed significant inhibition zones compared to control antibiotics .

Case Study 2: Cancer Cell Line Testing

In vitro testing on breast cancer cell lines revealed that specific derivatives of oxazolidinones led to a reduction in cell viability by inducing apoptosis. The study highlighted the potential of these compounds as leads for developing novel anticancer agents .

Wirkmechanismus

The mechanism of action for N-BENZYL-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-BENZYL-2-(THIOPHEN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE

- N-BENZYL-2-(PYRIDIN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE

Uniqueness

N-BENZYL-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE: is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different heterocyclic rings.

Biologische Aktivität

N-BENZYL-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the current understanding of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a furan ring, an oxazole moiety, and a sulfonamide group. Its chemical formula is C18H20N2O3S. The presence of these functional groups is believed to contribute to its biological properties.

Synthesis

The synthesis of this compound has been reported through various methods, including multi-step synthetic pathways involving key intermediates. A typical synthetic route involves the reaction of benzylamine with furan derivatives and sulfonyl chlorides under controlled conditions to yield the target compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with structural similarities have shown significant antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Table 1: Antiproliferative Activities Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | U-937 | 15 | Apoptosis induction |

| Compound B | SK-MEL-1 | 10 | Cell cycle arrest |

| N-BENZYL... | TBD | TBD | TBD |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes associated with cancer progression. In particular, it has shown promise as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells . This inhibition could lead to reduced tumor growth and enhanced efficacy when used in combination with other chemotherapeutic agents.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating a potential application in treating bacterial infections .

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of related compounds in vitro, researchers found that a derivative similar to N-BENZYL... exhibited significant cytotoxicity against human leukemia cells. The study utilized MTT assays to determine IC50 values and confirmed apoptosis through flow cytometry analysis .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition profile of related benzamide derivatives. The results indicated that certain modifications to the benzamide structure could enhance DHFR inhibition, suggesting a pathway for optimizing the design of new anticancer agents based on the oxazole framework .

Eigenschaften

IUPAC Name |

N-benzyl-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S/c1-15-9-11-17(12-10-15)28(24,25)21-20(22-14-16-6-3-2-4-7-16)27-19(23-21)18-8-5-13-26-18/h2-13,22H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFYLDIPYBOJTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.